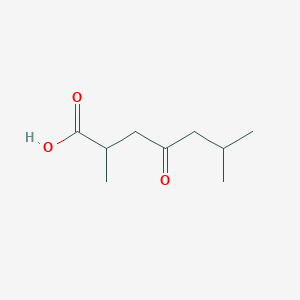

2,6-dimethyl-4-oxo-heptanoic Acid

Description

Historical Context and Discovery within Keto Acid Chemistry

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, have been a subject of scientific inquiry since the 19th century. acs.org The classification of keto acids is based on the relative position of the ketone group to the carboxylic acid, with alpha-, beta-, and gamma-keto acids being the most common. wikipedia.org While alpha-keto acids like pyruvic acid have been extensively studied for their central role in metabolic pathways such as the Krebs cycle and glycolysis, gamma-keto acids have also carved out a niche in both biological and synthetic chemistry. acs.orgwikipedia.org

The discovery and synthesis of specific keto acids have often been driven by the need for precursors in the total synthesis of complex natural products or as probes for understanding biochemical processes. acs.orgnih.gov A method for preparing 2,6-dimethyl-4-oxo-heptanoic acid involves the oxidation of dihydrotagetone, a natural product that can be isolated from plants of the Tagetes species. google.com

Significance as a Bifunctional Organic Intermediate

The chemical reactivity of 2,6-dimethyl-4-oxo-heptanoic acid is defined by the presence of two distinct functional groups: a carboxylic acid and a ketone. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. ncert.nic.in The carboxylic acid moiety can undergo esterification, amidation, and reduction to an alcohol, while the ketone group is susceptible to nucleophilic attack, reduction, and reactions involving the adjacent alpha-hydrogens. ncert.nic.in

This dual reactivity makes 2,6-dimethyl-4-oxo-heptanoic acid a useful synthon, particularly in asymmetric synthesis where the creation of specific stereoisomers is crucial. google.com It can serve as a precursor for the synthesis of various molecules, including those with applications in the flavor, perfumery, and pharmaceutical industries. google.com For instance, it is considered a novel analogue of 2,6-dimethyl-5-oxo-heptanoic acid, a known constituent of peppermint oil with wide applications. google.com

Overview of Research Trajectories and Academic Relevance

Current research involving 2,6-dimethyl-4-oxo-heptanoic acid and related keto acids is multifaceted. One significant area of investigation is its application as a building block in the synthesis of complex organic molecules. Its structure is particularly suited for the construction of heterocyclic compounds and other intricate molecular architectures.

The academic relevance of keto acids has been further amplified by the development of "green" chemistry principles. acs.org The use of keto acids in certain reactions, such as acylation, is considered environmentally benign as the primary byproduct is carbon dioxide. acs.orgacs.org This has led to a resurgence of interest in the chemistry of keto acids, with researchers exploring new catalytic systems and reaction conditions to enhance their synthetic utility. acs.orgacs.org

Furthermore, the study of substituted keto acids contributes to a deeper understanding of reaction mechanisms and the influence of molecular structure on chemical reactivity. acs.org The investigation of compounds like 2,6-dimethyl-4-oxo-heptanoic acid provides valuable insights into the fundamental principles of organic chemistry.

Physicochemical Properties of 2,6-Dimethyl-4-oxo-heptanoic Acid

| Property | Value |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol nih.gov |

| IUPAC Name | 2,6-dimethyl-4-oxoheptanoic acid nih.gov |

| Synonyms | SCHEMBL6905507, AKOS010910187 nih.gov |

Propriétés

Formule moléculaire |

C9H16O3 |

|---|---|

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

2,6-dimethyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C9H16O3/c1-6(2)4-8(10)5-7(3)9(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) |

Clé InChI |

XTZHLWUWLGIOCU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=O)CC(C)C(=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyl 4 Oxo Heptanoic Acid

Oxidative Cleavage Strategies from Precursor Compounds

A key strategy in synthesizing 2,6-dimethyl-4-oxo-heptanoic acid involves the oxidative cleavage of specific precursor molecules. This approach leverages the reactivity of carbon-carbon double bonds to introduce the desired carboxylic acid and ketone functionalities.

Dihydrotagetone as a Natural Precursor in Oxidative Synthesis

Dihydrotagetone, a natural product that can be isolated from plants of the Tagetes species, serves as a prominent precursor for the synthesis of 2,6-dimethyl-4-oxo-heptanoic acid. google.com The structure of dihydrotagetone contains a carbon-carbon double bond that is susceptible to oxidative cleavage, making it an ideal starting material. google.com A process for its industrial-scale purification from the oil of Tagetes species has been developed, enhancing its utility as a starting material for high-value products. google.com

Application of Permanganate (B83412) and Periodate (B1199274) Reagents in Oxidative Transformations

The oxidation of dihydrotagetone to 2,6-dimethyl-4-oxo-heptanoic acid can be effectively achieved using a combination of permanganate and periodate reagents. google.comresearchgate.net In this process, permanganate acts as the initial oxidizing agent, converting the double bond of dihydrotagetone into a diol. researchgate.net Subsequently, periodate cleaves the diol, yielding the final keto-acid product. researchgate.net This one-pot reaction is typically carried out at temperatures ranging from -15°C to +90°C over a period of 4 to 48 hours. google.com A yield of 68% or more has been reported for this transformation. google.com The reaction mechanism involves the regeneration of permanganate from its reduced state by the periodate, allowing for the use of catalytic amounts of permanganate. researchgate.net

| Reaction Parameter | Condition |

| Starting Material | Dihydrotagetone |

| Reagents | Potassium permanganate, Sodium periodate |

| Temperature | -15°C to +90°C |

| Reaction Time | 4-48 hours |

| Reported Yield | ≥ 68% |

Catalytic Approaches in the Synthesis of 2,6-Dimethyl-4-oxo-heptanoic Acid

Alumina-Assisted Catalysis in Microwave-Accelerated Protocols

A rapid and efficient method for the conversion of dihydrotagetone to 2,6-dimethyl-4-oxo-heptanoic acid utilizes microwave irradiation in the presence of alumina (B75360) as a catalyst. google.com This protocol significantly reduces the reaction time to a range of 5 to 30 minutes. google.com The use of microwave energy provides a powerful heat source, while the alumina facilitates the oxidation of the double bond in dihydrotagetone. google.comresearchgate.net This microwave-assisted, alumina-catalyzed approach presents a significant improvement over traditional heating methods in terms of speed and efficiency. google.com

| Synthesis Protocol | Reaction Time | Catalyst |

| Microwave-Assisted | 5-30 minutes | Alumina |

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for designing synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For 2,6-dimethyl-4-oxo-heptanoic acid, a retrosynthetic approach would involve disconnecting the molecule at key functional groups.

A primary disconnection would be at the carboxylic acid group, suggesting a precursor with a suitable leaving group that can be converted to the acid. Another key disconnection is at the keto group, which could be formed through the oxidation of a secondary alcohol. This leads back to a simpler heptane (B126788) derivative with hydroxyl and methyl substitutions.

Further disconnection of the carbon-carbon bonds could lead to smaller, more fundamental building blocks. For instance, the bond between C4 and C5 could be broken, suggesting a synthesis involving the coupling of an isobutyl fragment with a succinic acid derivative. This systematic deconstruction allows for the exploration of multiple synthetic pathways, starting from readily available and inexpensive precursors.

Considerations for Scalable Synthesis in Academic Laboratories

For the synthesis of 2,6-dimethyl-4-oxo-heptanoic acid to be practical in academic laboratories, several factors must be considered for scalability. The availability and cost of starting materials are crucial. The use of dihydrotagetone, a natural product, is advantageous if a reliable and cost-effective source from Tagetes minuta oil is accessible. google.com

The efficiency and safety of the chosen synthetic route are also paramount. The oxidative cleavage method using permanganate and periodate, while effective, requires careful control of reaction conditions and handling of strong oxidizing agents. google.comresearchgate.net The microwave-assisted synthesis offers a significant advantage in terms of reaction time, which can be a critical factor for scalability. google.com

Reaction Mechanisms and Fundamental Chemical Reactivity of 2,6 Dimethyl 4 Oxo Heptanoic Acid

Mechanisms of Ketone Carbonyl Group Reactivity

The ketone group at the C4 position is a primary site for chemical reactions. Its reactivity is centered on the electrophilic nature of the carbonyl carbon.

Like other ketones, the carbonyl group of 2,6-dimethyl-4-oxo-heptanoic acid is susceptible to nucleophilic attack. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon. ncert.nic.in The mechanism begins with the nucleophile attacking the carbonyl carbon, which pushes the pi electrons of the C=O bond onto the electronegative oxygen atom. This forms a tetrahedral alkoxide intermediate. libretexts.org Subsequently, protonation of the alkoxide by an acid source yields an alcohol product. libretexts.org

The general reactivity of ketones in nucleophilic addition is influenced by both electronic and steric factors. ncert.nic.in In the case of 2,6-dimethyl-4-oxo-heptanoic acid, the two isobutyl-like groups flanking the carbonyl carbon present some steric hindrance, which can affect the rate of nucleophilic attack compared to less hindered ketones. libretexts.org

Common nucleophilic addition reactions include:

Addition of Hydrogen Cyanide (HCN): This reaction, typically catalyzed by a base, forms a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile. ncert.nic.in

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) add to the ketone to form tertiary alcohols after acidic workup.

Addition of Ammonia Derivatives: Nucleophiles such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (H₂NNH₂) react to form oximes and hydrazones, respectively, through a nucleophilic addition-elimination mechanism. ncert.nic.in

A key characteristic of ketones with α-hydrogens, such as 2,6-dimethyl-4-oxo-heptanoic acid, is their ability to exist in equilibrium with their enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, forming a hydroxyl group, while the C-C single bond becomes a C=C double bond.

The presence of the carboxylic acid group in the β-position further influences this equilibrium. The α-hydrogens located on the methylene (B1212753) bridge (C5) between the ketone and the other isopropyl group are acidic and can be removed by a base to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and is a key intermediate in reactions such as alkylation and condensation. The negative charge is delocalized between the α-carbon and the carbonyl oxygen atom, enhancing its stability. fiveable.me

Carboxylic Acid Functional Group Transformations

The terminal carboxylic acid group undergoes a variety of transformations common to this functional class, some of which are influenced by the neighboring ketone.

2,6-dimethyl-4-oxo-heptanoic acid can be converted to its corresponding ester through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.

The reduction of the carboxylic acid group in the presence of a ketone presents a challenge for chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ketone.

Selective reduction of the carboxylic acid to a primary alcohol can be achieved using specific reagents like borane (B79455) (BH₃), often complexed with tetrahydrofuran (B95107) (THF) or dimethyl sulfide. Borane selectively reduces carboxylic acids over ketones.

Alternatively, biocatalytic methods offer high stereoselectivity for the reduction of the keto group. nih.govnih.govacs.org For instance, enzymes like dehydrogenases/reductases from microorganisms such as baker's yeast (Saccharomyces cerevisiae) can reduce the ketone to a secondary alcohol with high enantiopurity, leaving the carboxylic acid group intact. nih.govnih.gov

Conversely, some classical chemical reactions like the Clemmensen reduction (using amalgamated zinc and HCl) are often ineffective for β-keto acids, likely due to steric hindrance and the electronic nature of the molecule. stackexchange.com

One of the most characteristic reactions of β-keto acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This reaction is significantly more facile for β-keto acids than for other carboxylic acids because it can proceed through a stable, cyclic transition state. nih.govmasterorganicchemistry.com

The mechanism involves an intramolecular hydrogen transfer from the carboxylic acid's hydroxyl group to the β-carbonyl oxygen. nih.gov This occurs via a six-membered ring transition state in a concerted, pericyclic reaction. libretexts.orgmasterorganicchemistry.com This process initially forms an enol and a molecule of carbon dioxide. The resulting enol then rapidly tautomerizes to the more stable ketone product, which in the case of 2,6-dimethyl-4-oxo-heptanoic acid would be 2,6-dimethyl-4-heptanone. youtube.com Theoretical studies predict that the activation barrier for this type of decarboxylation is significantly lowered by the cyclic proton transfer. nih.gov

Intramolecular Cyclization Pathways (e.g., Lactonization)

As a γ-keto acid, 2,6-dimethyl-4-oxo-heptanoic acid possesses the ideal structural framework to undergo intramolecular cyclization to form a γ-lactone. This transformation, known as lactonization, typically proceeds via the reduction of the ketone at the C-4 position to a hydroxyl group, which can then react with the carboxylic acid moiety.

The reduction of the keto group can be achieved using various reducing agents. Following reduction, the resulting γ-hydroxy acid can spontaneously cyclize to form the corresponding lactone, particularly under acidic or thermal conditions. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group and subsequent elimination of a water molecule.

While specific studies on the lactonization of 2,6-dimethyl-4-oxo-heptanoic acid are not extensively detailed in publicly available literature, general methods for the lactonization of γ-keto acids are well-established and applicable. For instance, catalytic hydrogenation or the use of metal hydrides can furnish the intermediate γ-hydroxy acid.

Recent advancements in catalysis offer more direct and selective routes. For example, copper(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides can produce enol lactones. organic-chemistry.org Furthermore, manganese complexes have been shown to catalyze the regioselective C-H lactonization of fatty acids, offering a direct conversion to γ-lactones. acs.org

A noteworthy approach for related compounds involves the use of a bimetallic Ruthenium (Ru/Ru) catalyst system for the asymmetric sequential hydrogenation of α-methylene γ-keto carboxylic acids. This method allows for the stereodivergent synthesis of all four possible stereoisomers of the resulting chiral γ-lactones with high yields and excellent stereoselectivity. nih.gov Although 2,6-dimethyl-4-oxo-heptanoic acid does not possess an α-methylene group, this highlights the potential for sophisticated catalytic systems to control the outcome of lactonization in similar structures.

The intramolecular cyclization can also be influenced by the reaction conditions. For instance, in the manganese-catalyzed oxidation of some fatty acids, the selectivity can be shifted between the formation of γ- and δ-lactones by modifying the reaction temperature and the addition of strong Brønsted acids. acs.org

The table below summarizes various catalytic systems used for the lactonization of keto acids, which could be potentially applied to 2,6-dimethyl-4-oxo-heptanoic acid.

| Catalyst System | Substrate Type | Product | Key Features |

| Bimetallic Ru/Ru | α-Methylene γ-keto carboxylic acids | Chiral γ-lactones | Stereodivergent synthesis of all four stereoisomers. nih.gov |

| Engineered Carbonyl Reductase | Keto acids | Chiral δ-lactones | High stereoselectivity and yields. rsc.org |

| CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | Carboxylic acids and vinyl bromides | Enol lactones | Efficient intramolecular O-vinylation. organic-chemistry.org |

| Manganese(II) complexes | Fatty acids | γ-lactones | Regioselective C-H lactonization. acs.org |

Stereochemical Control and Chiral Induction in Reactions Involving 2,6-Dimethyl-4-oxo-heptanoic Acid

The presence of a chiral center at the C-2 position (and potentially at C-6 depending on its origin) makes 2,6-dimethyl-4-oxo-heptanoic acid a valuable molecule for stereoselective synthesis. A patent has highlighted its utility as a chiral synthon in asymmetric synthesis, which implies that its inherent chirality can be used to control the stereochemical outcome of subsequent reactions. google.com The compound can be prepared by the oxidation of dihydrotagetone, which can be isolated from natural sources like Tagetes species. google.com

When 2,6-dimethyl-4-oxo-heptanoic acid is used as a starting material, the existing stereocenter at C-2 can influence the stereochemistry of newly formed stereocenters. For example, in the reduction of the C-4 ketone, the approach of the reducing agent can be directed by the stereochemistry at C-2, leading to a diastereoselective formation of one of the two possible diastereomeric γ-hydroxy acids. This diastereoselectivity would then be transferred to the resulting γ-lactone upon cyclization.

The principles of chiral induction in related systems provide a framework for understanding how stereochemical control can be achieved with 2,6-dimethyl-4-oxo-heptanoic acid. For instance, the stereodivergent synthesis of chiral lactones from α-methylene γ-keto carboxylic acids using a bimetallic Ru/Ru catalyst system demonstrates that the choice of catalyst and reaction conditions can overcome the directing effect of an existing stereocenter to produce any desired stereoisomer. nih.gov

Furthermore, biocatalysis offers a powerful tool for stereoselective transformations. An engineered carbonyl reductase from Serratia marcescens has been successfully used for the stereoselective synthesis of chiral δ-lactones from corresponding keto acids with high enantiopurity. rsc.org Such enzymatic approaches could potentially be applied to the asymmetric reduction of the ketone in 2,6-dimethyl-4-oxo-heptanoic acid, leading to a specific stereoisomer of the corresponding γ-hydroxy acid and, subsequently, the chiral lactone.

The development of chiral auxiliaries is another established strategy for stereochemical control. While not directly applied to 2,6-dimethyl-4-oxo-heptanoic acid in the reviewed literature, methodologies for the asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters have been developed using Evans' aldol (B89426) reactions and other stereocontrolled steps. researchgate.net

The following table outlines strategies for achieving stereochemical control in reactions of keto acids, which could be relevant for 2,6-dimethyl-4-oxo-heptanoic acid.

| Strategy | Description | Potential Application to 2,6-Dimethyl-4-oxo-heptanoic Acid |

| Substrate Control | The existing stereocenter at C-2 directs the stereochemical outcome of subsequent reactions. | Diastereoselective reduction of the C-4 ketone. |

| Catalyst Control | Use of chiral catalysts to favor the formation of a specific stereoisomer. | Asymmetric hydrogenation of the ketone to produce a specific enantiomer of the γ-hydroxy acid. |

| Biocatalysis | Employment of enzymes (e.g., reductases) for highly stereoselective transformations. | Enantioselective reduction of the C-4 ketone. rsc.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct the stereochemical course of a reaction. | Could be attached to the carboxylic acid to control reactions at other positions. |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethyl 4 Oxo Heptanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a ¹H NMR spectrum of 2,6-dimethyl-4-oxo-heptanoic acid, specific signals corresponding to each unique proton group are expected. The acidic proton of the carboxylic acid (–COOH) typically appears as a broad singlet far downfield. The protons on the carbon atoms adjacent to the ketone (C3 and C5) would be shifted downfield due to the electron-withdrawing effect of the carbonyl group. The methine protons at C2 and C6, and the methyl protons attached to them, would show characteristic splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C2-CH₃ | ~1.2 | Doublet | 3H |

| H on C6-(CH₃)₂ | ~0.9 | Doublet | 6H |

| H on C6 | ~2.2 | Multiplet | 1H |

| H₂ on C5 | ~2.7 | Multiplet | 2H |

| H₂ on C3 | ~2.8 | Multiplet | 2H |

| H on C2 | ~2.6 | Multiplet | 1H |

| H on COOH | ~10-12 | Broad Singlet | 1H |

Note: Data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. For 2,6-dimethyl-4-oxo-heptanoic acid, nine distinct signals would be expected, corresponding to the nine carbon atoms in its structure. The carbon atom of the carbonyl group (C=O) in the ketone is characteristically found significantly downfield (around 210 ppm), while the carboxylic acid carbon (COOH) appears further upfield (around 178 ppm). The remaining aliphatic carbons can be assigned based on their chemical environment and substitution. google.com

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~178 |

| C2 | ~45 |

| C3 | ~49 |

| C4 (C=O) | ~210 |

| C5 | ~52 |

| C6 | ~25 |

| C2-CH₃ | ~18 |

| C6-(CH₃)₂ | ~22 |

Note: Data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the methine proton at C2 and the protons of its adjacent methyl group (C2-CH₃) and the methylene (B1212753) group at C3. Similarly, it would connect the C6 methine proton to the C5 methylene protons and the protons of the two methyl groups at C6. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule. wikipedia.org For instance, the protons on C3 and C5 would show a correlation to the ketone carbon at C4, confirming its position. Furthermore, the proton at C2 would show correlations to the carboxylic acid carbon (C1) and the C3 and C4 carbons, definitively piecing together the carbon backbone. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight and valuable information about the molecule's structure through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. The molecular formula of 2,6-dimethyl-4-oxo-heptanoic acid is C₉H₁₆O₃. HRMS would be able to confirm this by providing an exact mass measurement that corresponds to the calculated theoretical value. nih.gov

Table 3: Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Monoisotopic Mass | 172.10994 Da |

Source: PubChem CID 9964216. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (a "parent" or "precursor" ion) is selected and then fragmented to produce "daughter" or "product" ions. unt.edu The resulting fragmentation pattern serves as a molecular fingerprint.

For 2,6-dimethyl-4-oxo-heptanoic acid, characteristic fragmentation would likely involve alpha-cleavage adjacent to the carbonyl group. This process would break the C-C bonds next to the ketone, leading to the formation of stable acylium ions.

Key predicted fragmentation pathways include:

Cleavage at the C3-C4 bond: This would result in the loss of a neutral fragment and the formation of a charged fragment corresponding to the isobutyl ketone portion of the molecule.

Cleavage at the C4-C5 bond: This would lead to the formation of an acylium ion containing the carboxylic acid moiety. libretexts.org

Loss of water (H₂O): Dehydration is a common fragmentation pathway for molecules containing a carboxylic acid. libretexts.org

Loss of the carboxyl group (–COOH): Decarboxylation can also occur, leading to a significant fragment ion. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

The IR spectrum of 2,6-dimethyl-4-oxo-heptanoic acid is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: a carboxylic acid and a ketone. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually between 1700 and 1725 cm⁻¹. uobabylon.edu.iq

The ketone functional group also possesses a carbonyl group, and its stretching vibration is expected to be observed in the region of 1715 cm⁻¹ for an aliphatic ketone. libretexts.orgorgchemboulder.com In the case of a β-keto acid like 2,6-dimethyl-4-oxo-heptanoic acid, the two carbonyl absorptions (from the ketone and the carboxylic acid) may overlap or appear as a broadened peak or a doublet. uobabylon.edu.iq Furthermore, the C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2960-2850 cm⁻¹ region. uobabylon.edu.iq The presence of these characteristic peaks in an IR spectrum would provide strong evidence for the structure of 2,6-dimethyl-4-oxo-heptanoic acid.

Table 1: Predicted Infrared (IR) Absorption Bands for 2,6-Dimethyl-4-oxo-heptanoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Ketone | C=O Stretch | ~1715 | Strong |

| Alkyl | C-H Stretch | 2960 - 2850 | Strong to Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

Chromatographic Coupled Techniques in Structural Characterization

Chromatographic techniques are essential for separating components of a mixture and, when coupled with a detector like a mass spectrometer, provide powerful tools for structural elucidation.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, carries the sample through the column, which is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and polarity. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

For a compound like 2,6-dimethyl-4-oxo-heptanoic acid, which is a relatively small molecule, GC-MS analysis is feasible, although derivatization to a more volatile ester form (e.g., a methyl or silyl (B83357) ester) is common practice to improve chromatographic peak shape and prevent thermal degradation of the carboxylic acid group. nist.gov The retention index (RI) is a standardized measure of a compound's retention time, which can be used for identification purposes by comparing it to databases. For instance, the closely related isomer, 2,6-dimethyl-5-oxo-heptanoic acid, has a reported normal alkane retention index of 2515 on a polar Supelcowax column. nist.gov

Upon elution from the GC column, the separated molecules enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also causes the molecule to fragment in a reproducible and characteristic pattern. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are then detected.

The mass spectrum of 2,6-dimethyl-4-oxo-heptanoic acid would be expected to show a molecular ion peak corresponding to its molecular weight (172.22 g/mol ). nih.gov The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for β-keto esters and related compounds include the loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds. acs.orgacs.org For example, cleavage alpha to the carbonyl groups is a common fragmentation pathway. The analysis of these fragment ions allows for the piecing together of the molecule's structure.

Table 2: Predicted GC-MS Data for 2,6-Dimethyl-4-oxo-heptanoic Acid (as a methyl ester derivative)

| Parameter | Expected Value/Observation |

| Molecular Ion (M⁺) of Methyl Ester | m/z 186 |

| Key Fragment Ion 1 | Loss of methoxy (B1213986) group (-OCH₃) |

| Key Fragment Ion 2 | Loss of isobutyl group (-C₄H₉) |

| Key Fragment Ion 3 | McLafferty rearrangement products |

| Retention Index | Dependent on column and conditions |

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS without derivatization. nih.govnih.gov

In LC-MS, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid stationary phase. The separation of the components in the mixture is based on their differential interactions with the stationary and mobile phases. For a compound like 2,6-dimethyl-4-oxo-heptanoic acid, reversed-phase chromatography is a common approach, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govnih.gov

After separation in the LC column, the eluent is introduced into the mass spectrometer. Since the mobile phase is a liquid, an interface is required to remove the solvent and ionize the analyte. Common ionization techniques used in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing information about the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can also be employed, where a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides further structural information and enhances the selectivity and sensitivity of the analysis. nih.gov LC-MS/MS methods have been successfully developed for the quantification of various keto acids in complex biological matrices, often involving derivatization to enhance detection. nih.govnih.gov

Table 3: Typical LC-MS Parameters for the Analysis of 2,6-Dimethyl-4-oxo-heptanoic Acid

| Parameter | Typical Conditions |

| Chromatographic Mode | Reversed-Phase or HILIC |

| Stationary Phase | C18 or other suitable non-polar phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Precursor Ion (m/z) | 171 [M-H]⁻ |

| Product Ions (MS/MS) | Fragments resulting from decarboxylation and other cleavages |

Computational Chemistry and Molecular Modeling of 2,6 Dimethyl 4 Oxo Heptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in determining the electronic structure of 2,6-dimethyl-4-oxo-heptanoic acid. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution within the molecule, which in turn governs its reactivity. The molecular formula of 2,6-dimethyl-4-oxo-heptanoic acid is C9H16O3. nih.govnist.gov Its molecular weight is approximately 172.22 g/mol . nih.govnih.gov

Various computed descriptors help in understanding the molecule's properties. For instance, the InChI (International Chemical Identifier) provides a standard way to encode molecular structure. nih.gov The IUPAC name for this compound is 2,6-dimethyl-4-oxoheptanoic acid. nih.gov

Computed Molecular Properties of 2,6-Dimethyl-4-oxo-heptanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O3 | nih.govnist.gov |

| Exact Mass | 172.109944368 Da | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| InChI | InChI=1S/C9H16O3/c1-6(2)4-8(10)5-7(3)9(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) | nih.gov |

| InChIKey | XTZHLWUWLGIOCU-UHFFFAOYSA-N | nih.gov |

This table presents data computed by various sources and compiled from PubChem.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of 2,6-dimethyl-4-oxo-heptanoic acid involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These different arrangements, or conformers, have varying energy levels. Energy minimization studies are performed to identify the most stable conformer, which corresponds to the lowest energy state. This is crucial as the biological activity and reactivity of a molecule are often dictated by its most stable conformation. While specific conformational analysis studies for this compound are not widely published, computational methods can predict these structures.

Elucidation of Reaction Mechanisms via Transition State Calculations

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a way to explore the conformational space of 2,6-dimethyl-4-oxo-heptanoic acid over time. These simulations model the movement of atoms and molecules based on classical mechanics. By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can provide insights into its flexibility, conformational changes, and interactions with surrounding molecules. Detailed molecular dynamics simulation data for 2,6-dimethyl-4-oxo-heptanoic acid is not extensively documented in publicly accessible research.

Molecular Docking and Binding Interaction Prediction in Related Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction of a ligand with a protein's binding site. For 2,6-dimethyl-4-oxo-heptanoic acid, molecular docking could be used to investigate its potential interactions with biological targets. However, specific molecular docking studies involving this compound are not found in the surveyed literature. nih.gov

Chemical Transformations and Synthesis of Key Derivatives of 2,6 Dimethyl 4 Oxo Heptanoic Acid

Synthesis of Esters and Amides of 2,6-Dimethyl-4-oxo-heptanoic Acid

The carboxylic acid group of 2,6-dimethyl-4-oxo-heptanoic acid is readily converted into esters and amides through well-established synthetic methodologies.

Esterification: The formation of esters is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is a reversible equilibrium, and to drive it towards the ester product, the water formed is usually removed.

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. nih.govorganic-chemistry.orgorganic-chemistry.org This transformation often requires the use of a coupling reagent to activate the carboxylic acid and facilitate the nucleophilic attack of the amine. mdpi.comresearchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). organic-chemistry.org Direct conversion can also be achieved under harsher conditions by heating the ammonium (B1175870) salt of the carboxylic acid.

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat, Removal of water |

| Amide | R-COOH + R'₂NH → R-CONR'₂ + H₂O | Amine (R'₂NH), Coupling Agent (e.g., DCC, COMU), Solvent (e.g., DCM, DMF) |

Reduction Products: Synthesis of Hydroxy-Heptanoic Acid Derivatives

The ketone group at the C4 position of 2,6-dimethyl-4-oxo-heptanoic acid can be selectively reduced to a secondary alcohol, yielding 2,6-dimethyl-4-hydroxy-heptanoic acid. This transformation is typically accomplished using hydride-based reducing agents.

Commonly used reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity in reducing ketones and aldehydes without affecting the carboxylic acid group. The use of LiAlH₄ would result in the reduction of both the ketone and the carboxylic acid. The stereochemical outcome of the reduction can be influenced by the choice of reagents and reaction conditions, potentially leading to diastereomeric mixtures of the hydroxy acid.

| Product | Reducing Agent | Functional Group Reduced |

|---|---|---|

| 2,6-Dimethyl-4-hydroxy-heptanoic acid | Sodium Borohydride (NaBH₄) | Ketone |

| 2,6-Dimethyl-heptane-1,4-diol | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid |

Lactonization Pathways: Formation of Gamma-Butyrolactone Analogues

As a γ-keto acid, 2,6-dimethyl-4-oxo-heptanoic acid has the potential to undergo intramolecular cyclization to form a five-membered ring lactone, specifically a γ-butyrolactone analogue. tuscany-diet.netwikipedia.org This process typically occurs after the reduction of the ketone to a hydroxyl group, which can then act as a nucleophile to attack the electrophilic carbonyl carbon of the carboxylic acid (or an activated form of it), leading to ring closure.

The formation of these lactones can be facilitated under acidic or basic conditions, often with heating. rsc.orgorganic-chemistry.orgacs.orgnih.gov The resulting γ-butyrolactone would be a 5-isobutyl-3-methyl-dihydrofuran-2(3H)-one derivative. The stereochemistry at the C2, C4, and C6 positions of the original acid will dictate the stereochemistry of the resulting lactone. Studies have shown that γ-butyrolactone derivatives can be synthesized from related compounds and may exhibit interesting biological activities. researchgate.netnih.gov

Elaboration of the Carbonyl and Carboxylic Acid Functions

Beyond the fundamental transformations, both the ketone and carboxylic acid moieties offer avenues for more complex molecular elaborations.

The carbonyl group can undergo a variety of reactions common to ketones. For example, it can react with Wittig reagents to form alkenes, or undergo reductive amination to introduce a nitrogen-containing functional group at the C4 position. The carboxylic acid group can be converted to an acyl halide, which is a more reactive intermediate for the synthesis of esters and amides. It can also be subjected to homologation reactions, such as the Arndt-Eistert synthesis, to extend the carbon chain.

Structure-Activity Relationship (SAR) Studies for Synthesized Derivatives in Biochemical Contexts

While extensive SAR studies specifically on a wide range of 2,6-dimethyl-4-oxo-heptanoic acid derivatives are not widely published, some research provides insights into the biochemical relevance of this scaffold and its analogues. For instance, 2,6-dimethyl-4-oxoheptanoic acid itself has been investigated for its α-glucosidase inhibitory activity, although it showed lower potency compared to some of its cyclized γ-butyrolactone derivatives. researchgate.net

Role As a Chiral Synthon and Building Block in Complex Organic Synthesis

Applications in Asymmetric Synthesis

2,6-Dimethyl-4-oxo-heptanoic acid is recognized as a valuable chiral synthon for applications in asymmetric chemistry. researchgate.net A synthon is a conceptual unit within a molecule that aids in the design of a synthetic route. In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The inherent chirality of 2,6-dimethyl-4-oxo-heptanoic acid makes it a useful starting material for the enantioselective synthesis of more complex chiral molecules. google.com Its bifunctionality allows for sequential or orthogonal chemical modifications of the ketone and carboxylic acid groups, providing a pathway to a variety of chiral products. google.com

Intermediate in the Total Synthesis of Natural Product Analogues

The structural framework of 2,6-dimethyl-4-oxo-heptanoic acid makes it an ideal intermediate for the synthesis of analogues of naturally occurring compounds. researchgate.net Natural product analogues are molecules that are structurally similar to natural products and are often synthesized to study structure-activity relationships, improve biological activity, or develop new therapeutic agents.

A prominent application of 2,6-dimethyl-4-oxo-heptanoic acid is its use as a precursor in the synthesis of analogues of whisky lactone. researchgate.net Whisky lactone, a key flavor component found in aged alcoholic beverages, possesses a characteristic coconut-like aroma. The synthesis of its analogues is of significant interest to the flavor and fragrance industry.

A microwave-assisted protocol has been developed for the synthesis of 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, an analogue of whisky lactone, starting from dihydrotagetone. researchgate.net This process involves the oxidation of dihydrotagetone to yield 2,6-dimethyl-4-oxo-heptanoic acid. researchgate.net Subsequent reduction of the keto group and lactonization of the resulting hydroxy acid furnishes the desired furanone analogue. researchgate.net This conversion can be achieved with a yield of 68% or more. google.com

Table 1: Synthesis of a Whisky Lactone Analogue

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Dihydrotagetone | Oxidation (e.g., with potassium permanganate) | 2,6-Dimethyl-4-oxo-heptanoic acid |

This synthetic route highlights the utility of 2,6-dimethyl-4-oxo-heptanoic acid as a key intermediate in accessing valuable, complex molecules from readily available starting materials.

Preparation of Structurally Diverse Organic Frameworks

The bifunctional nature of 2,6-dimethyl-4-oxo-heptanoic acid provides the potential for its use in the preparation of a variety of structurally diverse organic frameworks. google.com The carboxylic acid and ketone functionalities can undergo a wide range of chemical reactions, allowing for the construction of various molecular skeletons.

The carboxylic acid group can be converted into esters, amides, and other derivatives, while the ketone group can participate in reactions such as reductions, additions, and condensations. google.com This versatility allows for the extension of the carbon chain and the introduction of new functional groups and ring systems. For instance, the reduction of the keto group to a hydroxyl group, followed by intramolecular cyclization (lactonization), leads to the formation of five-membered heterocyclic rings, as seen in the synthesis of whisky lactone analogues. researchgate.net While the primary documented application focuses on the synthesis of these furanone structures, the inherent reactivity of the compound suggests its potential for constructing other carbocyclic and heterocyclic frameworks, making it a valuable building block for generating molecular diversity. researchgate.netgoogle.com

Advanced Analytical Methodologies for 2,6 Dimethyl 4 Oxo Heptanoic Acid and Its Transformations

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2,6-dimethyl-4-oxo-heptanoic acid and for its quantitative determination. Reversed-phase HPLC is typically the method of choice for a molecule of this polarity.

Methodology: A standard HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure the carboxylic acid group of the analyte is in its non-ionized form for better retention and peak shape, the pH of the mobile phase is typically maintained at an acidic level (e.g., pH 3.0) using additives like formic acid or phosphoric acid. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the ketone functional group possesses a chromophore, although with a relatively low wavelength of maximum absorbance (λmax), typically around 210 nm.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of a pure reference standard. nih.gov This allows for the precise determination of the compound's concentration in a sample. The method's accuracy and precision are evaluated by analyzing samples with known concentrations and assessing the closeness of the measured values to the true values and the degree of scatter between repeated measurements, respectively. nih.govpensoft.net

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Analyte Retention Time | Approx. 5.8 min |

Table 2: Hypothetical Purity Data for a Batch of 2,6-Dimethyl-4-oxo-heptanoic Acid

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.08 | Process Impurity A |

| 2 | 3.1 | 0.11 | Unknown |

| 3 | 5.8 | 99.75 | 2,6-Dimethyl-4-oxo-heptanoic Acid |

| 4 | 7.2 | 0.06 | Process Impurity B |

Ultra-Performance Liquid Chromatography (UPLC) in Research Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This innovation allows for significantly higher operating pressures, leading to dramatic improvements in resolution, speed, and sensitivity. austinpublishinggroup.comresearchgate.net These enhancements make UPLC an invaluable tool for research applications involving 2,6-dimethyl-4-oxo-heptanoic acid, such as monitoring its synthesis or studying its transformation pathways.

Advantages in Research: The primary benefit of UPLC is its speed. waters.com A separation that might take 10-15 minutes on a conventional HPLC system can often be completed in 1-3 minutes with UPLC, without sacrificing resolution. researchgate.net This high throughput is ideal for screening reaction conditions, analyzing large numbers of samples from metabolic studies, or tracking the rapid formation of intermediates. The increased sensitivity is advantageous for detecting and quantifying low-level impurities or transformation products. austinpublishinggroup.com

For instance, in studying the reduction of 2,6-dimethyl-4-oxo-heptanoic acid to its corresponding hydroxy acid, UPLC could rapidly separate the starting material, the final product, and any potential side-products, providing researchers with near real-time feedback on the reaction's progress.

Table 3: Comparison of Hypothetical HPLC and UPLC Performance for a Transformation Study

| Parameter | HPLC Method | UPLC Method |

| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |

| Run Time | 15 min | 3 min |

| Peak Resolution (Analyte/Product) | 1.8 | 2.5 |

| Solvent Consumption per Run | ~15 mL | ~1.5 mL |

| Relative Sensitivity | 1x | ~3-5x |

Advanced Hyphenated Techniques for Complex Mixture Analysis

When analyzing complex mixtures, such as those from forced degradation studies or environmental samples, the combination of liquid chromatography with mass spectrometry (LC-MS) is an exceptionally powerful hyphenated technique. nih.gov This approach couples the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of a mass spectrometer, which serves as the detector. ajrconline.org

LC-MS and LC-MS/MS: An LC-MS system provides the molecular weight of the compounds as they elute from the column, which is a critical piece of information for tentative identification. For unambiguous structure elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, a specific ion of interest (a "parent" ion) is selected, fragmented, and the resulting "daughter" ions are detected. This fragmentation pattern acts as a molecular fingerprint, allowing for detailed structural characterization of the parent compound. ajrconline.orgslideshare.net This is indispensable for identifying unknown synthesis by-products, degradants, or metabolites of 2,6-dimethyl-4-oxo-heptanoic acid.

For example, if a sample is suspected to contain products from an oxidation reaction, LC-MS/MS could be used to identify hydroxylated derivatives or products of oxidative cleavage by analyzing their specific molecular weights and fragmentation patterns.

Table 4: Hypothetical Transformation Products of 2,6-Dimethyl-4-oxo-heptanoic Acid and their Analysis by LC-MS

| Compound | Transformation | Expected [M-H]⁻ (m/z) |

| 2,6-Dimethyl-4-oxo-heptanoic Acid | Parent Compound | 171.1 |

| 4-Hydroxy-2,6-dimethylheptanoic acid | Reduction of ketone | 173.1 |

| 5-Isobutyl-3-methyl-dihydrofuran-2-one | Reduction and subsequent lactonization | 155.1 (as [M-H]⁻ of open acid) |

| 2,6-Dimethyl-4-oxoheptanal | Decarboxylation Product | 155.1 |

Method Validation and Robustness Studies in Analytical Research

The development of any analytical method must be followed by a thorough validation process to ensure it is fit for its intended purpose. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and range.

Robustness Studies: A robustness study is a critical component of method development, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in its parameters. chromatographyonline.com This ensures the method is reliable during routine use when minor fluctuations in operating conditions are inevitable. For an HPLC method for 2,6-dimethyl-4-oxo-heptanoic acid, robustness would be tested by slightly altering factors like the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate. researchgate.netscirp.org The effects of these changes on critical outputs, such as peak retention time, resolution, and analyte quantitation, are then statistically evaluated. researchgate.net

Table 5: Example of a Robustness Study Design and Acceptance Criteria for an HPLC Assay

| Parameter | Variation (+/-) | Effect on Assay (%) | Effect on Retention Time (%) |

| Mobile Phase pH | 3.0 ± 0.2 | < 2.0% | < 5.0% |

| % Acetonitrile | 60% ± 2% | < 2.0% | < 10.0% |

| Flow Rate (mL/min) | 1.0 ± 0.1 | < 1.5% | < 10.0% |

| Column Temperature (°C) | 30 ± 2 | < 1.0% | < 5.0% |

| Acceptance Criteria | Result should be within ±2.0% of nominal | Result should be within ±10.0% of nominal |

Future Research Directions and Emerging Areas in 2,6 Dimethyl 4 Oxo Heptanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to prioritize the development of more efficient and environmentally benign methods for synthesizing 2,6-dimethyl-4-oxo-heptanoic acid. Current methods often rely on the oxidation of dihydrotagetone, which can be isolated from plants of the Tagetes species. google.com While this provides a route from a natural product, exploration into alternative and potentially more scalable synthetic strategies is a key area of interest.

A significant advancement would be the development of catalytic methods that minimize waste and avoid the use of stoichiometric, and often hazardous, oxidizing agents. Researchers may investigate biocatalytic approaches, employing enzymes or whole-cell systems to achieve the desired transformation under mild conditions. Furthermore, the use of microwave-assisted organic synthesis, which has been shown to accelerate the conversion of dihydrotagetone to the target acid, presents a promising avenue for process intensification and improved energy efficiency. google.com The overarching goal is to establish synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, reducing the environmental footprint of its production.

Exploration of New Derivative Classes with Unique Reactivities

The bifunctional nature of 2,6-dimethyl-4-oxo-heptanoic acid, possessing both a ketone and a carboxylic acid group, makes it a versatile scaffold for the synthesis of a wide array of derivatives. google.com Future investigations will likely focus on creating novel classes of derivatives with unique and tailored reactivities.

The exploration of reactions at the ketone and carboxylic acid moieties will continue to be a fruitful area of research. For instance, the synthesis of novel esters, amides, and heterocyclic systems derived from this keto acid could lead to compounds with interesting biological or material properties. The potential for this compound to act as a chiral synthon in asymmetric synthesis is a particularly compelling area for future exploration. google.com By controlling the stereochemistry during derivatization, researchers can access a diverse range of enantiomerically pure molecules, which is of paramount importance in fields such as medicinal chemistry and materials science.

In-Depth Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of 2,6-dimethyl-4-oxo-heptanoic acid is crucial for optimizing existing synthetic routes and designing new ones. While its use as a synthon is established, detailed mechanistic studies of its various reactions are not extensively reported.

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity. For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of transient intermediates. Computational chemistry, using methods such as density functional theory (DFT), can be used to model reaction profiles, predict transition state geometries, and rationalize observed selectivities. A thorough mechanistic understanding will empower chemists to exert finer control over reaction outcomes, leading to higher yields and selectivities in the synthesis of target molecules.

Application in Materials Science and Polymer Chemistry Research

The unique chemical structure of 2,6-dimethyl-4-oxo-heptanoic acid suggests its potential as a building block in the development of novel materials and polymers. The presence of both a carboxylic acid and a ketone functionality offers multiple points for polymerization or for incorporation into larger macromolecular structures.

Future research could explore the synthesis of polyesters or polyamides derived from 2,6-dimethyl-4-oxo-heptanoic acid, potentially leading to materials with unique thermal or mechanical properties. The branched nature of the molecule could influence polymer morphology and crystallinity. Furthermore, the ketone group could be utilized for post-polymerization modifications, allowing for the introduction of specific functionalities or for cross-linking the polymer chains to create robust networks. Investigating the influence of this keto acid on the properties of copolymers and blends is another promising research direction.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The full potential of 2,6-dimethyl-4-oxo-heptanoic acid will likely be realized through interdisciplinary collaborations. Its structural features suggest a range of possibilities at the interface of organic chemistry with fields such as medicinal chemistry, chemical biology, and food science.

Given that derivatives of similar structures have applications in the flavor and fragrance industry, further exploration of its organoleptic properties and those of its derivatives is warranted. google.com In medicinal chemistry, the core structure could serve as a starting point for the design and synthesis of new therapeutic agents. Its role as a chiral synthon is particularly relevant here, as the biological activity of a molecule is often highly dependent on its stereochemistry. google.com Collaborative efforts with biologists and pharmacologists will be essential to screen new derivatives for their biological activity and to understand their mechanism of action at a molecular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,6-dimethyl-4-oxo-heptanoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via oxidation of dihydrotagetone (an acyclic monoterpene ketone) using sodium metaperiodate (NaIO₄) and potassium permanganate (KMnO₄) in an aqueous acetone solvent at 0–5°C. Critical factors include temperature control to prevent over-oxidation and the molar ratio of oxidants to substrate. Post-reaction, acidification and extraction yield the pure product .

Q. How is 2,6-dimethyl-4-oxo-heptanoic acid utilized as a precursor in flavor chemistry research?

- Methodological Answer : The compound is reduced with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 4-hydroxyheptanoic acid derivatives. These intermediates undergo lactonization under acidic conditions (e.g., HCl in tetrahydrofuran) to produce 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanones, which are structural analogues of whisky lactone and coconut flavorants. Researchers analyze these products via NMR and GC-MS to correlate stereochemistry with flavor profiles .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the reduction of 2,6-dimethyl-4-oxo-heptanoic acid to 4-hydroxy derivatives?

- Methodological Answer : The reduction step exhibits stereoselectivity dependent on the hydride source. NaBH₄ favors equatorial hydride attack due to steric hindrance from the 2,6-dimethyl groups, yielding a specific diastereomer. In contrast, LiAlH₄’s stronger reducing power may lead to partial epimerization. Computational modeling (DFT) or chiral chromatography is recommended to validate stereochemical outcomes .

Q. How can lactonization conditions be optimized to control the diastereomeric ratio of resulting furanones?

- Methodological Answer : Diastereomer formation is influenced by solvent polarity, acid strength, and temperature. For example, using HCl in THF at 40°C promotes a 3:1 ratio of cis to trans diastereomers. Kinetic vs. thermodynamic control can be probed by varying reaction duration and monitoring intermediates via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.